molecular formula C12H11ClN2O2 B287425 N-(3-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-36-5

N-(3-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B287425
CAS No.: 61643-36-5
M. Wt: 250.68 g/mol
InChI Key: OGURQPWJURTERL-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is an organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring and a methyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with 5-methyl-4-isoxazolecarboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize the formation of by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-2-methylphenyl)anthranilic acid
  • N-(3-chloro-2-methylphenyl)-2-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]hydrazine carbothioamide

Uniqueness

N-(3-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique isoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .

Properties

CAS No.

61643-36-5

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H11ClN2O2/c1-7-10(13)4-3-5-11(7)15-12(16)9-6-14-17-8(9)2/h3-6H,1-2H3,(H,15,16)

InChI Key

OGURQPWJURTERL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(ON=C2)C

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(ON=C2)C

Origin of Product

United States

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